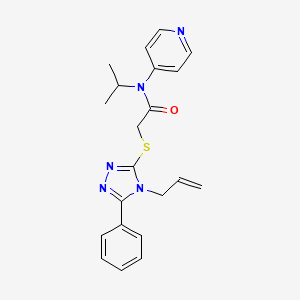

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide

CAS No.: 618441-06-8

Cat. No.: VC16109081

Molecular Formula: C21H23N5OS

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 618441-06-8 |

|---|---|

| Molecular Formula | C21H23N5OS |

| Molecular Weight | 393.5 g/mol |

| IUPAC Name | 2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-propan-2-yl-N-pyridin-4-ylacetamide |

| Standard InChI | InChI=1S/C21H23N5OS/c1-4-14-25-20(17-8-6-5-7-9-17)23-24-21(25)28-15-19(27)26(16(2)3)18-10-12-22-13-11-18/h4-13,16H,1,14-15H2,2-3H3 |

| Standard InChI Key | ZJVXLMPSCZRUNG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)N(C1=CC=NC=C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3 |

Introduction

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide is a complex organic compound with a molecular formula of C21H23N5OS. This compound incorporates a triazole ring, an acetamide functional group, and a pyridine ring, making it a versatile molecule for various chemical and biological applications. The presence of these functional groups suggests potential uses in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions, including the formation of the triazole ring and the introduction of the acetamide group. The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and verify product formation.

Biological and Medicinal Applications

While specific biological effects of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-isopropyl-N-(pyridin-4-yl)acetamide are not detailed in available literature, compounds with similar structures are often investigated for their potential in medicinal chemistry. The presence of a triazole ring and an acetamide group suggests that this compound could interact with biological targets in a manner similar to other triazole derivatives, which are known for their antifungal, antibacterial, and anticancer properties.

Table 1: Predicted Collision Cross Section (CCS) for Related Compounds

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | - | - |

| [M+Na]+ | - | - |

| [M+NH4]+ | - | - |

| [M+K]+ | - | - |

| [M-H]- | - | - |

| [M+Na-2H]- | - | - |

| [M]+ | - | - |

| [M]- | - | - |

Note: Specific CCS data for this compound is not available, but related compounds may have similar properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume